molecular formula C24H22N4O2S2 B2699686 7-(3-methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1115896-56-4

7-(3-methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B2699686
CAS No.: 1115896-56-4
M. Wt: 462.59
InChI Key: ACEIVURWNQIHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its core structure features a pyrazole ring fused with a pyridinone moiety, substituted at positions 1, 3, 4, and 7 with aromatic and alkyl groups. The 3-methoxybenzyl group at position 7 and the 4-methylphenyl group at position 1 contribute to its unique electronic and steric properties, which may influence solubility, bioavailability, and receptor binding .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-14-8-7-9-15(2)21(14)27-20(30)13-31-24-26-18(12-19(29)28-24)22-16(3)25-23(32-22)17-10-5-4-6-11-17/h4-12H,13H2,1-3H3,(H,27,30)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEIVURWNQIHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-Methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and its implications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 462.6 g/mol
CAS Number 1115896-56-4

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class often exhibit inhibitory activity against various kinases, particularly WEE1 kinase. WEE1 is crucial for cell cycle regulation and DNA repair mechanisms, making it a target for cancer therapeutics. The inhibition of WEE1 can sensitize cancer cells to DNA-damaging agents such as cisplatin .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound was evaluated using the MTS assay to determine its effects on cellular metabolic activity:

Cell LineEC₅₀ (nM)Notes
ONS-76 (p53 wild-type)159 ± 31Potent inhibitor of viability
Daoy (p53 mutant)179 ± 16Comparable effects observed

These results indicate that while the compound inhibits WEE1 effectively, it also shows a reduced single-agent cytotoxicity compared to existing inhibitors like AZD1775 .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted modifications that enhance or diminish biological activity. Substituents on the pyrazolo core significantly influence potency against WEE1 kinase. For example, variations in the aniline moiety were shown to affect IC₅₀ values substantially, with certain modifications leading to improved inhibitory activity without increasing toxicity .

Case Study 1: Synergistic Effects with Cisplatin

In a study examining the combined effects of this compound with cisplatin in medulloblastoma cells, it was found that co-treatment enhanced cytotoxic effects compared to either agent alone. This suggests potential for combination therapies in resistant cancer types .

Case Study 2: Antifungal Activity

While primarily studied for anticancer properties, preliminary investigations into antifungal activity have shown promise. The compound was tested against various fungal strains and exhibited moderate antifungal activity, indicating a broader spectrum of biological effects that warrant further exploration .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo-pyridine derivatives. For instance, compounds structurally similar to 7-(3-methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one have shown promising results in inhibiting the proliferation of various cancer cell lines. A study evaluated the anti-proliferative effects of related compounds against breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines, demonstrating significant cytotoxicity at low micromolar concentrations .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo-pyridine derivatives exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This suggests that this compound could serve as a scaffold for developing new anti-inflammatory drugs .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and regioselectivity in the functionalization of pyrazole derivatives. For example, one-pot condensation reactions have been successfully employed to create libraries of substituted pyrazoles with varying biological activities .

Case Studies

  • Case Study on Anticancer Activity : A library of pyrazolo[3,4-b]pyridine derivatives was synthesized and screened against several cancer cell lines. The most active compound exhibited an IC50 value in the nanomolar range against MCF7 cells, indicating its potential as an anticancer agent .
  • Case Study on Anti-inflammatory Activity : In vitro assays demonstrated that certain derivatives inhibited COX and LOX enzymes effectively. Molecular docking studies further elucidated the binding interactions at the active sites of these enzymes .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxybenzyl and methylphenyl substituents provide reactive sites for EAS:

Reaction Type Conditions Reagents Outcome
NitrationHNO₃, H₂SO₄, 0–5°CNitronium ion (NO₂⁺)Introduction of nitro groups at para/ortho positions
SulfonationH₂SO₄, SO₃Sulfur trioxideSulfonic acid derivatives
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Halogen (Cl, Br)Halo-substituted derivatives

These reactions modify the aromatic rings to enhance pharmacological activity or enable further functionalization .

Nucleophilic Substitution

The pyridinone nitrogen and pyrazole C-4 position are nucleophilic hotspots:

  • Methylation : Using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions (e.g., K₂CO₃) to introduce methyl groups .

  • Acylation : Reaction with acetyl chloride (CH₃COCl) to form acetylated derivatives .

Example:

Pyridinone-NH+CH3IK2CO3,DMFN-Methylpyridinone\text{Pyridinone-NH} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Methylpyridinone}

Oxidation and Reduction

  • Oxidation : The pyridinone ring is resistant to oxidation, but benzylic positions (e.g., methoxybenzyl) can be oxidized to ketones using KMnO₄ or CrO₃ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the pyrazolo ring, yielding dihydro derivatives .

Acid-Mediated Transformations

Trifluoroacetic acid (TFA) and dimethyl sulfoxide (DMSO) facilitate tandem reactions:

  • DMSO as Methine Source : In TFA, DMSO participates in methine transfer, enabling one-pot synthesis of fused heterocycles (e.g., pyrazoloquinolines) .

  • Regioselective Functionalization : Acidic conditions direct substitutions to electron-rich aromatic positions .

Key Structural Analogies

Reactivity insights are extrapolated from related pyrazolo[3,4-b]pyridines:

  • Anticancer Derivatives : 3-Styryl substitutions enhance kinase (e.g., PKC, TRK) inhibition via π-π stacking with hydrophobic pockets .

  • Antiproliferative Modifications : Electrophilic substituents (e.g., nitro, chloro) improve cytotoxicity in MCF-7 and HepG2 cell lines .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 3-methoxybenzyl group introduces electron-donating methoxy and lipophilic benzyl motifs, contrasting with the 4-nitrophenyl group in ’s compound, which is electron-withdrawing .

Synthetic Routes :

  • The use of ionic liquids (e.g., [bmim][BF4]) in enables milder reaction conditions (80°C) compared to the 150°C fusion method in .
  • Phosphorus oxychloride in facilitates cyclization but requires careful neutralization steps, unlike the one-pot synthesis in .

Spectroscopic and Analytical Comparisons

  • NMR Data : All compounds were characterized using $ ^1H $ and $ ^{13}C $ NMR, with methoxy protons (e.g., 3-methoxybenzyl in the target compound) resonating at δ 3.8–4.0 ppm , consistent with ’s methoxyphenyl derivatives .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirmed molecular ions for all compounds, with the target compound’s molecular weight corroborated by isotopic patterns .

Research Findings and Implications

  • Biological Relevance: Pyrazolo[3,4-b]pyridin-6-ones are explored as kinase inhibitors and anti-inflammatory agents. The target compound’s methoxybenzyl group may enhance blood-brain barrier penetration, a feature absent in ’s quinolinyl derivative .
  • Thermodynamic Stability: Keto-enol tautomerism in ’s compound suggests pH-dependent reactivity, whereas the target compound’s fully saturated pyridinone core likely improves stability under physiological conditions .

Q & A

Q. What are optimized synthetic routes for 7-(3-methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one?

  • Methodological Answer : Multicomponent reactions (MCRs) under mild conditions are effective. For example, a meglumine-catalyzed one-pot MCR in ethanol at room temperature can yield pyrazolo[3,4-b]pyridine derivatives with high atom economy (70–85% yield) . Solvent choice (e.g., ethanol vs. toluene) and catalyst loading (e.g., 10 mol% meglumine) significantly impact reaction efficiency. Post-synthesis, purification via column chromatography and recrystallization ensures purity. Characterization by 1^1H/13^{13}C NMR and IR spectroscopy validates structural integrity .

Q. How can researchers characterize the purity and structural conformation of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : 1^1H NMR (δ 1.2–3.0 ppm for methyl groups; δ 6.7–7.8 ppm for aromatic protons) and 13^{13}C NMR (δ 160–170 ppm for carbonyl groups) confirm substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 432.18) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing crystal packing and bond angles (e.g., dihedral angles between pyrazole and pyridinone rings) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values ≤50 µg/mL indicating potency .
  • Antioxidant Capacity : DPPH radical scavenging assays (IC50_{50} values) and total phenolic content (Folin-Ciocalteu method) assess redox activity .

Advanced Research Questions

Q. How to resolve contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs with incremental changes (e.g., replacing 3-methoxybenzyl with 4-fluorobenzyl) to isolate electronic/steric effects .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding affinities with target proteins (e.g., COX-2 or EGFR). Validate predictions with enzymatic assays .
  • Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects or off-target interactions .

Q. What experimental designs are robust for evaluating environmental fate and degradation pathways?

  • Methodological Answer :
  • Abiotic Degradation : Simulate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV irradiation, λ = 254 nm) to track half-life (t1/2t_{1/2}) and byproducts via LC-MS .
  • Biotic Transformation : Use soil microcosms with LC-MS/MS to quantify metabolite formation (e.g., demethylated or hydroxylated derivatives) .
  • Ecotoxicity Testing : Daphnia magna acute toxicity assays (OECD 202) determine EC50_{50} values for risk assessment .

Q. How to optimize regioselectivity in functionalizing the pyrazolo[3,4-b]pyridine core?

  • Methodological Answer :
  • Directing Group Strategy : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to C-4 or C-6 positions .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 enable selective C-3 arylation (e.g., coupling with 4-chlorophenylboronic acid) .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 0°C vs. reflux) to favor different intermediates in nucleophilic aromatic substitution .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and intermediate stability in real time .
  • Design of Experiments (DoE) : Apply factorial designs (e.g., 32^2 grid) to optimize variables like catalyst loading (5–15 mol%) and solvent polarity (EtOH vs. MeCN) .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) such as purity (≥95% by HPLC) and particle size distribution for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.